molecular formula C18H45P3Pt B14660857 Platinum, tris(triethylphosphine)- CAS No. 39045-37-9

Platinum, tris(triethylphosphine)-

Cat. No.: B14660857
CAS No.: 39045-37-9
M. Wt: 549.6 g/mol
InChI Key: BWCJRZHVPWFFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum, tris(triethylphosphine)- is an organoplatinum complex where a platinum(0) center is coordinated by three triethylphosphine ligands. Compounds of this type, featuring platinum in a low oxidation state and phosphine ligands, are fundamental in organometallic chemistry and catalysis research. They frequently serve as versatile precursors or catalysts in various transformations, including hydrosilylation and hydroboration of unsaturated bonds, due to their ability to activate small molecules and facilitate bond-forming processes . The triethylphosphine ligand offers distinct steric and electronic properties compared to other trialkyl- or triarylphosphines, which can significantly influence the solubility, stability, and reactivity of the resulting metal complex. Researchers value this compound for investigating structure-activity relationships and developing new catalytic cycles. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for any form of human or animal consumption.

Properties

CAS No.

39045-37-9

Molecular Formula

C18H45P3Pt

Molecular Weight

549.6 g/mol

IUPAC Name

platinum;triethylphosphane

InChI

InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3;

InChI Key

BWCJRZHVPWFFBH-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:

[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]

This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .

Industrial Production Methods

Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .

Scientific Research Applications

Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand Effects on Structure and Reactivity

Compound Ligand Type Coordination Geometry Key Properties
Pt(PEt₃)₃ Triethylphosphine Trigonal planar High steric bulk stabilizes low-coordinate Pt(0); used in catalytic cycles
Pt(PPh₃)₄ (Tetrakis(triphenylphosphine)platinum) Triphenylphosphine Tetrahedral Bulkier PPh₃ ligands enhance stability but reduce catalytic activity compared to PEt₃
[PtCl(NPh₂)(PEt₃)₂] Triethylphosphine Square planar (Pt(II)) Cis configuration enables amido ligand reactivity; characterized by X-ray
[Au(pben)(PEt₃)] Triethylphosphine Linear (Au(I)) Higher cytotoxicity (IC₅₀ = 1.6 µM) vs. analogous Pt complexes (IC₅₀ = 15–50 µM)
Pt(PF₃C₆H₄)₃ (Fluorinated analog) Tri-p-fluorophenylphosphine Trigonal planar Enhanced electron-withdrawing effects from fluorinated ligands increase oxidative stability
  • Steric and Electronic Differences : PEt₃ ligands are less bulky than triphenylphosphine (PPh₃), allowing higher reactivity in catalytic cycles (e.g., hydrogenation) . Conversely, fluorinated phosphines (e.g., PF₃C₆H₄) improve thermal stability due to stronger Pt-P bonding .
  • Cytotoxicity : Gold(I) complexes with PEt₃ ligands (e.g., Au(pben)(PEt₃)) exhibit significantly lower IC₅₀ values (1.6 µM) than platinum analogs, attributed to Au’s stronger thioredoxin reductase inhibition .

Thermal and Mesophase Stability

Property Pt(PEt₃)₃ Derivatives Analogous PPh₃ Complexes
Thermal Decomposition Products 2,2,5-Trimethylbutane (homogeneous pathway) Cyclooctane, methane (heterogeneous pathway)
Mesophase Behavior Enantiotropic nematic phases in PEt₃-based liquid crystals No mesophase observed with PPh₃ ligands
  • PEt₃’s moderate steric bulk allows formation of liquid-crystalline phases in di(arylethenyl)Pt complexes, whereas bulkier PPh₃ ligands disrupt mesophase formation .
  • Mercury(0) poisoning selectively suppresses heterogeneous decomposition pathways in PEt₃-Pt systems, simplifying mechanistic studies .

Q & A

Q. Table 1. Comparative IC₅₀ Values (μM) for Platinum Complexes

ComplexHeLaMCF-7A549HTC15
Cisplatin12.315.618.922.4
[Pt(Et₃P)₂L₂]Cl₂4.75.26.88.1
Data from Jomaa et al. (2017) .

Q. How can computational modeling predict the catalytic behavior of tris(triethylphosphine)platinum complexes in hydrodesulfurization (HDS) reactions?

  • Methodological Answer :
  • DFT Calculations : Model the reaction pathway for HDS of dibenzothiophene (DBT) using Gaussian or ORCA software. Key steps include:
  • Adsorption of DBT onto the Pt center.
  • Cleavage of C-S bonds via σ-complex intermediates .
  • Kinetic Isotope Effects (KIE) : Compare calculated activation energies (ΔG‡) with experimental KIE data to validate mechanistic hypotheses .

Q. What approaches address conflicting NMR spectral data when confirming the geometry (cis vs. trans) of tris(triethylphosphine)platinum complexes?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC or NOESY to correlate ³¹P-¹H couplings and identify spatial proximity of ligands .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. Pt-P bond lengths (2.25–2.35 Å for cis; 2.40–2.50 Å for trans) are diagnostic .
  • Variable-Temperature NMR : Monitor coalescence of split signals to assess dynamic isomerization processes .

Guidance for Experimental Design & Data Analysis

  • Reproducibility : Document reaction conditions (e.g., glovebox O₂ levels <1 ppm) and characterize all intermediates to ensure reproducibility .
  • Ethical Compliance : Follow institutional guidelines for cytotoxic compound handling and disposal .
  • Data Sharing : Deposit crystallographic data in repositories (e.g., CCDC) and cite FAIR principles for interoperability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.